![molecular formula C17H21N3O2 B5233587 2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline](/img/structure/B5233587.png)
2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline, also known as MAPQ, is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential uses in various scientific research applications, including cancer research, infectious diseases, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Inhibition of Osteoclast Differentiation
The compound has been found to inhibit osteoclast differentiation in vitro . Osteoclasts are poly-nuclear cells that resorb mineral components from old or damaged bone tissue . Dysregulation of osteoclast differentiation can lead to pathological bone loss and destruction . The compound led to a significant decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, without inducing significant cytotoxicity . It affected the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis .
Potential Treatment for Osteoclast-Related Bone Diseases
The compound may serve as a potential candidate agent for the treatment of osteoclast-related bone diseases . It significantly attenuated the protein levels of CtsK, a critical protease involved in bone resorption . Accordingly, bone resorption activity and F-actin ring formation decreased in the presence of the compound . This suggests that the compound acts as an inhibitor of osteoclast differentiation and may serve as a potential candidate agent for the treatment of osteoclast-related bone diseases by virtue of attenuating bone resorption .
Wirkmechanismus
Target of Action
The primary target of 2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline is osteoclasts , which are large, multinucleated cells responsible for bone resorption . The compound has been shown to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, a marker of osteoclast activity .
Mode of Action
The compound interacts with its targets by downregulating the expression of osteoclast-specific markers, such as TRAF6, c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 . This interaction results in a significant decrease in the formation of multinucleated TRAP-positive cells .
Biochemical Pathways
The compound affects the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway, which is crucial for osteoclast differentiation . By inhibiting RANKL-induced osteoclast differentiation, the compound attenuates osteoclast activity and thus, bone resorption .
Result of Action
The result of the compound’s action is a decrease in bone resorption activity and actin ring formation, which are key processes in osteoclast activity . This suggests that the compound could be a potential candidate agent for the treatment of osteoclast-related bone diseases .
Eigenschaften
IUPAC Name |
1-[4-(8-methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-11-16(20-9-7-19(8-10-20)13(2)21)18-17-14(12)5-4-6-15(17)22-3/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVHDNLXWVKRLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.